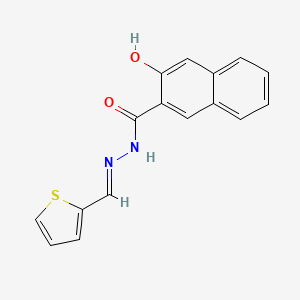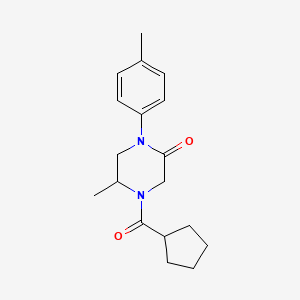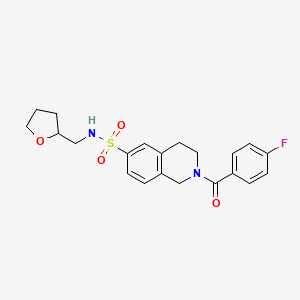![molecular formula C13H21N5O2S B5514669 5,7-dimethyl-N,N-dipropyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5514669.png)
5,7-dimethyl-N,N-dipropyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5,7-Dimethyl-N,N-dipropyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide is a chemical compound belonging to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are subjects of extensive synthetic exploration.
Synthesis Analysis
The synthesis of triazolopyrimidines typically involves reactions of aminoazoles with various aldehydes and ketones. A specific method includes the reaction of aminoazoles and N,N-dialkyl-2-ketomethanesulfonamides under certain conditions to form substituted triazolopyrimidines (Shvets et al., 2020).
Molecular Structure Analysis
The molecular structure of triazolopyrimidine derivatives has been studied in various environments. For example, 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid was analyzed in different solvates, revealing insights into the molecule's interactions and supramolecular architecture (Canfora et al., 2010).
Chemical Reactions and Properties
Triazolopyrimidines undergo various chemical reactions, forming different derivatives with potential biological activities. These reactions include condensation with chlorocarboxylic acid chlorides, leading to partially hydrogenated derivatives with different properties (Chernyshev et al., 2014).
Physical Properties Analysis
The physical properties of triazolopyrimidines depend on their specific structure and substituents. Studies like those on the crystal structures of certain triazolopyrimidine derivatives provide insights into their physical characteristics, such as solubility and crystal packing (Dillen et al., 1983).
Chemical Properties Analysis
The chemical properties of triazolopyrimidines are influenced by their molecular structure. For instance, the presence of sulfonamide groups can impact their reactivity and interaction with biological targets. Studies on the synthesis and bioactivity of these compounds shed light on their chemical behaviors (Abdel-Motaal & Raslan, 2014).
Scientific Research Applications
Antimicrobial Activity
The antimicrobial evaluation of some 1,2,4-triazolo[1,5-a]pyridine and pyrimidine sulfonamides, including derivatives similar to the compound of interest, showcases their potential in combating microbial infections. These compounds were synthesized and assessed for their activity against various microbial species, indicating their importance in the development of new antimicrobial agents (Abdel-Motaal & Raslan, 2014).
Synthesis Techniques
Research has also focused on the synthesis of these compounds, highlighting methods to create derivatives efficiently. For example, the straightforward synthesis of 5-sulfonamidomethyl substituted 4,7-dihydroazolo[1,5-a]pyrimidines demonstrates innovative approaches to synthesizing this class of chemicals, which could be applied to the compound , providing insights into potential routes for its synthesis and modification (Shvets et al., 2020).
Biological Properties and Applications
The study of derivatives of 4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-sulfonamides reveals interest in their biological properties, particularly their potential biological activity. This research underscores the importance of such compounds in the development of new therapeutic agents, hinting at the broader applicability of the specific compound (Chemistry of Heterocyclic Compounds, 2015).
Herbicidal Activity
The compound has potential applications in agriculture, as indicated by the synthesis and evaluation of triazolopyrimidine-carbonylhydrazone derivatives for fungicidal activities. Such studies suggest the utility of the compound in developing new herbicides or pesticides, providing a basis for its application in enhancing crop protection strategies (Li De-jiang, 2008).
properties
IUPAC Name |
5,7-dimethyl-N,N-dipropyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O2S/c1-5-7-17(8-6-2)21(19,20)13-15-12-14-10(3)9-11(4)18(12)16-13/h9H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SALFBALOLCUEDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=NN2C(=CC(=NC2=N1)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24813763 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5,7-dimethyl-N,N-dipropyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4aS*,7aR*)-1-[(2,6-dimethylpyrimidin-4-yl)carbonyl]-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5514604.png)



![N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}propanamide](/img/structure/B5514640.png)
![N'-[(2-chloro-3-quinolinyl)methylene]-3-fluorobenzohydrazide](/img/structure/B5514643.png)


![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5514670.png)
![2-[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5514675.png)
![2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5514681.png)
![2-({[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5514704.png)
![4-{[(2-ethylphenoxy)acetyl]amino}benzamide](/img/structure/B5514711.png)